
(R)-6-Fluorochroman-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Fluorochroman-3-carboxylic acid is a fluorinated derivative of chroman, a bicyclic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom and a carboxylic acid group in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluorochroman-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6-fluorochroman.
Oxidation: The chroman ring is oxidized to introduce the carboxylic acid group at the 3-position. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer. This can be done using chiral resolution agents or chromatographic techniques.
Industrial Production Methods
Industrial production of ®-6-Fluorochroman-3-carboxylic acid may involve more efficient and scalable methods, such as:
Asymmetric Synthesis: Utilizing chiral catalysts to directly synthesize the ®-enantiomer.
Biocatalysis: Employing enzymes to achieve enantioselective synthesis, which can be more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Fluorochroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under appropriate conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include:
Oxidation: Fluorinated chroman derivatives with additional oxygen-containing functional groups.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Fluorinated chroman derivatives with various substituents replacing the fluorine atom.
Aplicaciones Científicas De Investigación
®-6-Fluorochroman-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-6-Fluorochroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluorochroman: The parent compound without the carboxylic acid group.
Chromone Derivatives: Compounds with similar bicyclic structures but different substituents.
Fluorinated Carboxylic Acids: Other carboxylic acids with fluorine atoms in their structure.
Uniqueness
®-6-Fluorochroman-3-carboxylic acid is unique due to the combination of its fluorine atom and carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
1229078-57-2 |
|---|---|
Fórmula molecular |
C10H9FO3 |
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
(3R)-6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m1/s1 |
Clave InChI |
POJZDZQAEYSLOK-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@H](COC2=C1C=C(C=C2)F)C(=O)O |
SMILES canónico |
C1C(COC2=C1C=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


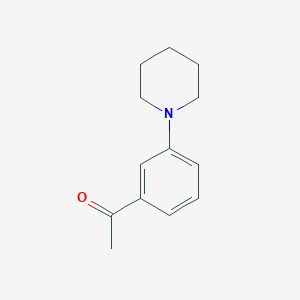
![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)
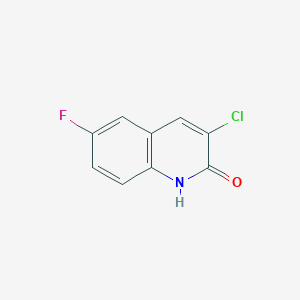

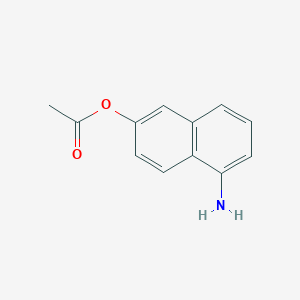

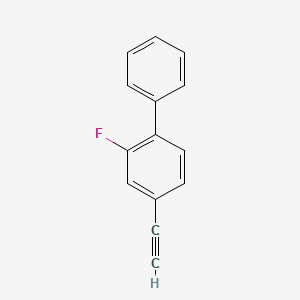

![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
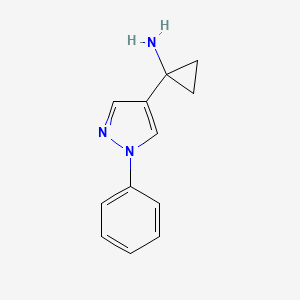
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)
![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)


